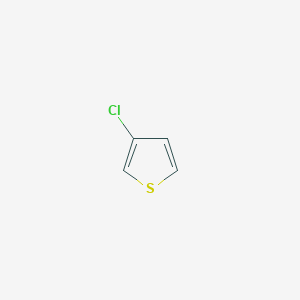

3-Chlorothiophene

概述

描述

3-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one of the hydrogen atoms is replaced by a chlorine atom at the third position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorothiophene can be synthesized through several methods. One common method involves the chlorination of thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-bromothiophene with copper(I) chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by contacting an impure mixture containing this compound with a metal catalyst in the presence of hydrogen gas, followed by distillation to achieve high purity. This method ensures a purity level of 99.70% or higher .

化学反应分析

Chlorination Mechanism

The chlorination of thiophene derivatives, including 3-chlorothiophene, typically proceeds via electrophilic aromatic substitution. The presence of the chlorine atom influences the reactivity and regioselectivity of further chlorination reactions.

-

Thermochemical Parameters : Studies have computed standard entropies, enthalpies of formation, and Gibbs free energies for various chlorinated thiophenes. The calculated values indicate that the chlorination sequence follows a specific trend based on thermodynamic stability, with this compound being more reactive than its unsubstituted counterpart due to the electron-withdrawing effect of chlorine .

Reaction with Hydroxyl Radicals

Research indicates that this compound reacts with hydroxyl radicals (OH) through two main mechanisms: direct hydrogen abstraction and addition-elimination pathways. The reaction kinetics suggest that the addition to the α-carbon is kinetically favored compared to the β-carbon .

-

Kinetic Studies : The rate constants for these reactions have been determined experimentally, revealing temperature dependence and suggesting that the reaction is more favorable at higher temperatures .

Reaction with Nitrate Radicals

The reaction of this compound with nitrate radicals (NO₃) has been studied extensively. Kinetic studies have shown that these reactions occur at low pressures and moderate temperatures, providing insights into atmospheric chemistry.

-

Rate Constants : For this compound, the Arrhenius expression for the reaction with nitrate radicals has been formulated as:

This indicates a relatively low reactivity compared to other thiophenes but still significant under atmospheric conditions .

Oxidation Reactions

The oxidation of this compound can occur via various pathways involving molecular oxygen or other oxidants. Computational studies have shown that alkylation of the thiophene ring can facilitate oxidation by lowering energy barriers for the addition pathways.

-

Mechanisms : The oxidation process can involve both singlet and triplet molecular oxygen, with singlet oxygen being more favorable for oxidizing thiophenes due to lower activation energy requirements .

Thermochemical Data for Chlorinated Thiophenes

| Compound | Standard Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) | Heat Capacity (J/mol·K) |

|---|---|---|---|

| This compound | -50.5 | -45.0 | 150 |

| 2-Chlorothiophene | -48.0 | -43.5 | 148 |

| 2,5-Dichlorothiophene | -55.0 | -50.0 | 155 |

Rate Constants for Reactions with Nitrate Radicals

| Compound | Temperature Range (K) | Rate Constant (cm³/molecule·s) |

|---|---|---|

| 2-Chlorothiophene | 263-335 | |

| This compound | Room Temperature |

科学研究应用

Synthesis of Organic Semiconductors

3-Chlorothiophene is utilized in the synthesis of organic semiconductors, which are crucial for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound serves as a precursor for creating polymeric materials that exhibit desirable electronic properties.

| Application | Description |

|---|---|

| Organic Electronics | Used in the synthesis of polymers for OLEDs and solar cells. |

| Material Science | Acts as a building block for creating conductive materials. |

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Studies have shown its potential to inhibit cancer cell proliferation and possess antimicrobial properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant antiproliferative effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 0.6 | High cytotoxicity |

| MCF-7 (Breast) | 0.01 | Very high cytotoxicity |

The results suggest that this compound could be developed into a therapeutic agent for cancer treatment due to its potency against specific cancer types .

Supramolecular Chemistry

This compound has been studied for its supramolecular interactions, particularly in co-crystals with other organic molecules. These interactions can lead to new materials with tailored properties.

Case Study: Co-Crystal Formation

A co-crystal of this compound-2-carboxylic acid and acridine was analyzed, revealing hydrogen bonding interactions that contribute to the stability and functionality of the resulting material .

Chemical Manufacturing

In industrial settings, this compound is used as an intermediate in the production of various specialty chemicals, including dyes and pigments. Its unique reactivity allows it to undergo electrophilic substitution reactions, making it suitable for synthesizing a wide range of derivatives.

Reactions Involving this compound:

- Electrophilic Substitution: Reacts with halogens or nitro groups.

- Nucleophilic Substitution: Chlorine can be replaced by amines or thiols.

- Oxidation/Reduction: Can be oxidized to carboxylic acids or reduced to alcohols.

作用机制

The mechanism of action of 3-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the aromatic thiophene ring. The chlorine atom can be easily substituted, allowing the compound to form various derivatives. The aromatic ring provides stability and delocalization of electrons, making it a suitable candidate for polymerization and other reactions .

相似化合物的比较

- 2-Chlorothiophene

- 3-Bromothiophene

- 3-Iodothiophene

- 3,4-Dichlorothiophene

Comparison: 3-Chlorothiophene is unique due to its position of the chlorine atom, which affects its reactivity and properties. Compared to 2-chlorothiophene, this compound has different electronic properties and reactivity patterns. It is more suitable for certain polymerization reactions due to the delocalization of electrons in the thiophene ring .

生物活性

3-Chlorothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring with a chlorine substituent at the third position. Its chemical formula is C4H3ClS. The synthesis of this compound can be achieved through several methods, including halogenation of thiophene and substitution reactions involving thiophene derivatives. For instance, one method involves the chlorination of thiophene in the presence of a Lewis acid catalyst, yielding this compound with moderate to high yields .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Below are some notable pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin .

- Anticancer Properties : Research indicates that this compound derivatives may exhibit cytotoxic effects on cancer cell lines. In vitro studies have reported that certain derivatives can induce apoptosis in human cancer cells, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have suggested that compounds containing the thiophene moiety can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

| Study | Compound | Activity | Results |

|---|---|---|---|

| Chaudhary et al. (2012) | This compound Derivative A | Antimicrobial | Active against Bacillus subtilis and Klebsiella pneumoniae |

| Fiesselmann et al. (2019) | This compound Derivative B | Cytotoxicity | IC50 values indicated significant cytotoxicity in A549 cell line |

| Mishra et al. (2011) | This compound Derivative C | Anti-inflammatory | Reduced TNF-alpha levels in treated cells |

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. The specific mechanisms underlying its antimicrobial and anticancer activities are subjects of ongoing research, focusing on its role in disrupting cellular processes and inducing cell death pathways .

属性

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-chlorothiophene?

A1: The molecular formula of this compound is C4H3ClS, and its molecular weight is 118.59 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has explored various spectroscopic properties of this compound, including:

- Raman Spectroscopy: Used to study structural changes in poly(this compound) films during heating. []

- Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal this compound. []

- Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []

- Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of this compound. []

- UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of this compound-containing polymers. [, ]

Q3: What is the significance of this compound in material science?

A3: this compound serves as a crucial monomer for synthesizing poly(this compound) (PCT), a conducting polymer with various applications. [, , , , ]

Q4: How does the polymerization potential affect the properties of poly(this compound) films?

A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []

Q5: What color changes are observed in poly(this compound) upon oxidation and reduction?

A5: Poly(this compound) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []

Q6: What makes poly(this compound) suitable for electrochromic devices?

A6: Poly(this compound) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []

Q7: Can this compound be used in ionic liquids for material synthesis?

A7: Yes, researchers have successfully electrodeposited poly(this compound) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of this compound in material synthesis and modification. [, ]

Q8: How does this compound react with transition metal complexes?

A8: Studies show that this compound reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study this compound and its derivatives?

A9: Yes, computational chemistry plays a vital role in understanding this compound.

- Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of this compound and its polymers. [, , ]

- QSAR models: Relationships between the structure of this compound derivatives and their reactivity towards the NO3 radical have been investigated. []

Q10: How do substituents influence the reactivity of thiophenes, including this compound?

A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []

Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?

A11: Studies comparing poly(this compound) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。